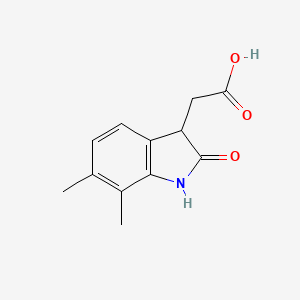

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

描述

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethylindole and bromoacetic acid.

Reaction Conditions: The key step involves the alkylation of 6,7-dimethylindole with bromoacetic acid under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反应分析

Types of Reactions: (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents on the indole ring.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Cell Signaling: Studied for its role in modulating cell signaling pathways.

Medicine:

Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In cell signaling, it can modulate the activity of receptors, leading to changes in cellular responses.

相似化合物的比较

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

5,7-Dimethylindole: Shares the indole core but lacks the acetic acid moiety.

Uniqueness: (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

生物活性

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS Number: 915921-16-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including anti-proliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃NO₃. The compound features an indole structure with a ketone and acetic acid moiety, which contributes to its biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| Appearance | Solid |

| SMILES | O=C(C1CC(O)=O)NC(C1=C2)=C(C)C=C2C |

| InChI | 1S/C12H13NO3/c1-6-3-7(2)11... |

Anti-Proliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. A notable study reported that several derivatives showed potent activity against SK-BR-3, MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. Specifically, compounds 8c and 11h were identified as the most effective, inducing apoptosis through the enhancement of reactive oxygen species (ROS) levels and activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 in HCT116 cells .

The mechanisms underlying the anti-cancer effects of this compound involve:

- Induction of Apoptosis : The compound enhances ROS levels and activates apoptotic pathways.

- Inhibition of TrxR : This inhibition leads to increased oxidative stress within cancer cells.

- Structure Activity Relationships : Modifications in the double bond and ester groups significantly affect anti-proliferative activity, indicating that specific structural features are critical for efficacy .

Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer properties of various indole derivatives including this compound, it was found that the compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The research highlighted that certain modifications to the indole structure improved potency significantly.

Study 2: SAR Analysis

A comprehensive SAR analysis revealed that substituents on the indole ring could enhance biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy against resistant cancer cell lines compared to their electron-donating counterparts .

科学研究应用

Biological Activities

Research indicates that (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid exhibits several biological activities:

- Inhibition of Protein Kinases : It acts as a specific inhibitor of Src family kinases and Aurora kinases, which are critical in regulating cell division and proliferation. This inhibition can be leveraged in cancer research to explore therapeutic avenues targeting these pathways .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular systems. This aspect is crucial for developing treatments for diseases linked to oxidative damage .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, which can be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further studies are needed to confirm these effects specifically for this compound.

Pharmaceutical Applications

The unique properties of this compound make it a candidate for various pharmaceutical applications:

| Application Area | Potential Uses |

|---|---|

| Cancer Therapy | Targeting specific kinases involved in tumor growth |

| Neurodegenerative Diseases | Potential treatment options for Alzheimer's and Parkinson's |

| Antioxidant Formulations | Development of supplements or drugs to combat oxidative stress |

Case Study 1: Cancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells by targeting the Src kinase pathway .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that this compound could mitigate neuronal damage through its antioxidant properties .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

- A general synthesis approach involves refluxing intermediates (e.g., substituted indoles) with acetic acid and sodium acetate as a catalyst, followed by crystallization and purification. For structurally similar compounds, reaction times of 3–5 hours under reflux conditions yield crystalline products, which are filtered, washed with acetic acid/water, and recrystallized from DMF/acetic acid mixtures . Characterization via HPLC (e.g., C18 columns with gradient elution) ensures purity, with mobile phases like acetonitrile/water and UV detection at 254 nm .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding patterns and graph set analysis (e.g., Etter’s formalism) help interpret molecular packing . For unstable crystals, synchrotron radiation or low-temperature data collection (100 K) improves resolution. Refinement against high-resolution data (<1.0 Å) minimizes errors in thermal displacement parameters .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : H and C NMR in deuterated DMSO or CDCl₃ identify substituents (e.g., methyl groups at positions 6/7, acetic acid side chain). H-C HMBC correlations confirm connectivity between the indole ring and acetic acid moiety.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of oxo group) and ~2500-3300 cm⁻¹ (broad O-H stretch of carboxylic acid) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 234.0998 for C₁₂H₁₃NO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., metabolite downregulation vs. pharmacological inactivity)?

- Context-Specific Assays : In tuberculosis studies, the compound was identified as a downregulated metabolite in rifampicin-resistant TB (RR-TB) via LC-MS/MS, suggesting a role in bacterial resistance mechanisms . However, inactivity in other models may stem from poor cellular uptake or species-specific metabolism. Validate using isotopic labeling (e.g., C-acetic acid) to track incorporation in bacterial/viral assays.

- Dose-Response Studies : Test across a wide concentration range (nM to mM) in cell-based assays (e.g., MIC determination in Mycobacterium tuberculosis H37Rv) to identify threshold effects .

Q. What strategies optimize the compound’s quantification in complex biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 234 → 188 (acetic acid fragment) and m/z 234 → 146 (indole ring cleavage). Internal standards (e.g., deuterated analogs) correct matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma/urine. Acidification stabilizes the carboxylic acid group during extraction .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., M. tuberculosis enoyl-ACP reductase). The acetic acid side chain may form hydrogen bonds with catalytic residues (e.g., Tyr158), while methyl groups enhance hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank affinity compared to known inhibitors .

Q. Data Contradiction Analysis

Q. Why do safety data sheets (SDS) lack consensus on the compound’s hazard classification?

- Discrepancies arise from regional regulatory frameworks. For example, Japanese SDS (NITE 2020) classifies it as "Not Classified" , while Sigma-Aldrich labels it with Acute Tox. Category 4 (oral) under EU guidelines . Researchers must consult both local regulations (e.g., OSHA Hazard Communication Standard) and supplier-specific data. Mitigate risks via fume hood use, nitrile gloves, and emergency eye wash stations .

Q. Methodological Tables

Table 1. Key Analytical Parameters for HPLC Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile/0.1% formic acid (70:30) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Retention Time | ~8.2 min |

Table 2. Crystallographic Refinement Statistics (Hypothetical Data)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Resolution Range | 0.84–1.00 Å | |

| R-factor | 0.032 | |

| Hydrogen Bonding | N-H⋯O (2.89 Å) |

属性

IUPAC Name |

2-(6,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-3-4-8-9(5-10(14)15)12(16)13-11(8)7(6)2/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHSYPBQJXLHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(C(=O)N2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672378 | |

| Record name | (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-16-3 | |

| Record name | (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。